1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with methoxyphenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the coupling of this intermediate with 1-(3-methoxyphenyl)piperazine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include signal transduction mechanisms that lead to physiological effects .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the pyrazole moiety.
3-(3-Methoxyphenyl)-1H-pyrazole: Contains the pyrazole ring but not the piperazine structure.
Uniqueness: 1-(3-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-7-3-5-16(13-18)20-15-21(24-23-20)22(27)26-11-9-25(10-12-26)17-6-4-8-19(14-17)29-2/h3-8,13-15H,9-12H2,1-2H3,(H,23,24) |
InChI Key |
BESMHERPFBEODK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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